molecular formula C11H16N2 B13262070 N,N-dimethyl-1,2,3,4-tetrahydroquinolin-7-amine

N,N-dimethyl-1,2,3,4-tetrahydroquinolin-7-amine

Cat. No.: B13262070
M. Wt: 176.26 g/mol
InChI Key: FKZKVFSPQAPOCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Stereochemical Features

Molecular Architecture

The molecular formula of N,N-dimethyl-1,2,3,4-tetrahydroquinolin-7-amine is C₁₁H₁₆N₂ , with a molecular weight of 176.26 g/mol . The structure consists of a partially saturated quinoline system, where the benzene ring is fused to a six-membered saturated ring containing two nitrogen atoms. The dimethylamino group (-N(CH₃)₂) is attached to the seventh carbon of the aromatic moiety (Figure 1).

The SMILES notation (CC₁(CCNC₂=C₁C=CC(=C₂)N)C) highlights the tetrahydroquinoline scaffold, with the dimethylamino group branching from the saturated ring. The InChIKey (PCJKTHLMHFSQPP-UHFFFAOYSA-N) provides a unique identifier for the compound’s stereochemical and constitutional features.

Stereochemical Considerations

The saturated ring introduces two stereogenic centers at the first and fourth positions, theoretically permitting four stereoisomers. However, the compound’s synthetic route typically yields a racemic mixture unless chiral resolution is employed. Computational models suggest a chair-like conformation for the saturated ring, minimizing steric strain between the dimethylamino group and adjacent hydrogen atoms.

Properties

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

IUPAC Name

N,N-dimethyl-1,2,3,4-tetrahydroquinolin-7-amine

InChI

InChI=1S/C11H16N2/c1-13(2)10-6-5-9-4-3-7-12-11(9)8-10/h5-6,8,12H,3-4,7H2,1-2H3

InChI Key

FKZKVFSPQAPOCL-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C(CCCN2)C=C1

Origin of Product

United States

Preparation Methods

General Synthetic Approaches

The synthesis of this compound typically involves multi-step organic transformations starting from appropriate aromatic amine precursors or lactams. Key synthetic methods include:

  • Cyclization of β-phenylethylamine derivatives : This classical approach involves constructing the tetrahydroquinoline ring system via intramolecular cyclization reactions, often under acidic or basic conditions, to form the saturated ring fused to the aromatic system.

  • Reduction of quinolinone or isoquinolinone lactams followed by functionalization : The reduction of 3,4-dihydro-2(1H)-quinolinone derivatives to tetrahydroquinoline intermediates allows for subsequent introduction of substituents such as N,N-dimethyl groups and amine functionalities.

  • Use of N-acyliminium ion intermediates : Activation of lactams or heterocycles to form reactive N-acyliminium ions enables nucleophilic addition reactions that incorporate substituents at the α-position to the nitrogen atom, facilitating the introduction of phosphonate or amine groups.

Detailed Preparation Method from Literature

A notable approach reported involves the following steps:

Step Procedure Conditions and Reagents Outcome/Intermediate
1 Starting from 3,4-dihydro-2(1H)-quinolinone (lactam precursor) React with lithium bis(trimethylsilyl)amide (LiHMDS) as base and benzyl chloroformate in tetrahydrofuran (THF) at −78 °C Formation of N-Cbz protected quinolinone intermediate
2 Reduction of carbonyl group of lactam to generate tetrahydroquinoline scaffold Use of reducing agents such as sodium borohydride or other hydride donors Conversion to tetrahydroquinoline derivative
3 Generation of N-acyliminium ion intermediate Acidic activation or appropriate electrophilic conditions Reactive intermediate for nucleophilic substitution
4 Nucleophilic substitution with dimethylamine or other nucleophiles Addition of dimethylamine or methylation reagents Introduction of N,N-dimethyl groups and amine at C-7
5 Deprotection and purification Removal of protecting groups, purification by chromatography Final product: this compound

This method allows the precise installation of the N,N-dimethyl amine functionality at the desired position on the tetrahydroquinoline ring, leveraging the reactivity of N-acyliminium ions and controlled reduction steps.

Preparation of Dihydrochloride Salt Form

To improve solubility and handling, the dihydrochloride salt of this compound is often prepared:

Feature Details
Salt Form Dihydrochloride
CAS Number 1282345-44-1
Molecular Formula C11H18Cl2N2
Molecular Weight 249.18 g/mol
Preparation Reaction of free base with hydrochloric acid in suitable solvent
Purpose Enhances water solubility and biological fluid compatibility
Application Facilitates medicinal chemistry studies and biological assays

Comparative Summary of Preparation Methods

Method Starting Material Key Reagents/Conditions Advantages Limitations
Cyclization of β-phenylethylamine derivatives β-Phenylethylamine derivatives Acid/base catalysis, heating Straightforward, classical method May require multiple purification steps
Reduction of quinolinone lactams + N-acyliminium ion chemistry 3,4-Dihydro-2(1H)-quinolinone lactam LiHMDS, benzyl chloroformate, reducing agents High regioselectivity, versatile Requires low temperature control (-78 °C)
Direct methylation of tetrahydroquinolin-7-amine Tetrahydroquinolin-7-amine Methylation reagents (e.g., formaldehyde + reducing agent) Simple methylation step Less control over substitution pattern

Research Findings and Optimization Notes

  • The use of N-acyliminium ion intermediates is a powerful strategy for introducing substituents at the nitrogen α-position, allowing for efficient synthesis of N,N-dimethyl derivatives with high regio- and stereoselectivity.

  • Low temperature conditions (−78 °C) during the formation of the N-Cbz protected intermediate are critical to control side reactions and improve yield.

  • The dihydrochloride salt form enhances solubility, which is beneficial for downstream biological testing and medicinal chemistry applications.

  • Literature suggests that variations in base strength, solvent choice, and protecting groups can influence the overall yield and purity of the final compound.

  • The tetrahydroquinoline scaffold is synthetically accessible and amenable to further functionalization, making it a valuable core for medicinal chemistry exploration.

Chemical Reactions Analysis

Types of Reactions: N,N-dimethyl-1,2,3,4-tetrahydroquinolin-7-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of fully saturated tetrahydroquinoline derivatives.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products: The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Based on the search results, here's what is known about the applications of tetrahydroquinoline derivatives:

Therapeutic Applications of Tetrahydroquinoline Derivatives

Tetrahydroquinoline Carbamates as Cholinesterase Inhibitors:

  • Substituted 1,2,3,4-tetrahydroquinolin-7-yl carbamates can be used as therapeutic agents, particularly in the prevention or treatment of neurodegenerative or Alzheimer's disease, senile dementia, or memory disturbances . These compounds act as inhibitors of central cholinesterase enzymes, particularly acetylcholinesterase (AChE), following the indirect cholinomimetic pathway .
  • These compounds have demonstrated better therapeutic efficacy and safety than the drug rivastigmine . For example, compound 8k was well tolerated up to an oral dose of 125 mg/kg in mice without observable peripheral side effects, while rivastigmine exhibited peripheral side effects at a lower dose and caused mortality .

Antimicrobial Activity:

  • Tetrahydroquinoline derivatives have demonstrated antimicrobial activity against Mycobacterium tuberculosis (M.tb) and Moraxella catarrhalis (M.cat) .
  • Specific substitutions on the phenylthiol ring, such as meta-CF3, and the presence of an achiral carbamyl group at the lactam nitrogen, can enhance activity against M.tb and M.cat .

Anticancer Activity:

  • N-(4-aminobenzyl)- N-(4-hydroxybenzyl)-2-(1 H-indol-3-yl) acetamide, an indole derivative, demonstrated selectivity towards HT29 cells (a malignant colonic cell line) while sparing healthy human intestinal cells . This compound induced cell cycle arrest in the G1 phase and facilitated apoptosis in HT29 cells .
  • Bis-indole derivatives with a phenyl linker have shown activity against lung cancer cells (A549) while sparing non-cancerous cells . For example, N,N′-(1,4-phenylene)bis{ N′-[1-(tert-butoxycarbonyl) indol-3-yl]methyl (urea)} induced autophagy, depleted glutathione, and enhanced the antiproliferative impact of cis-platin, suggesting potential as a therapeutic agent for lung cancer treatment .

Synthesis Methods for Tetrahydroquinolines

  • Various synthetic approaches to 1,2,3,4-tetrahydroquinolines have been developed .
  • One method involves synthesizing an N-acetyl intermediate from 2-(3,4-dimethoxyphenyl)-ethylamine, converting it into N-acylcarbamates, and then reducing the N-acylcarbamates with diisobutyl aluminum hydride (DIBAL-H) followed by cyclization . This method has been used to synthesize tetrahydroisoquinoline alkaloids .
  • The synthesis of compounds of formula A was achieved from specific starting materials using a 10% Pd—C catalyst in methanol or ethanol under hydrogen pressure .
  • Another method involves reacting a compound with methyl iodide in the presence of bases like potassium carbonate and potassium iodide in dimethylformamide (DMF) as a solvent .

Data on Specific Compounds

While the search results do not provide specific data tables or case studies for N,N-dimethyl-1,2,3,4-tetrahydroquinolin-7-amine, they do offer some information on related compounds and their properties:

  • Compound 8k : This compound was found to be well-tolerated in mice up to an oral dose of 125 mg/kg and did not cause cholinergic symptoms or mortality within 24 hours of drug administration .
  • Spectroscopic Data : IR and FABMS data are available for some of the synthesized compounds .
    • For example, one compound showed IR (KBr, cm-1) peaks at 3754, 3293, 3156, 3082, 3025, 2928, 2856, 2365, 1887, 1816, 1711, 1610, 1552, 1504, 1448, 1407, 1352, 1313, 1226, 1161, 1103, 1020, 969, 839, 798, 733, 691, 606, 581, 507, 456 and a FABMS m/z of 377 (M+1)+ .
    • Another compound showed IR (KBr, cm-1) peaks at 3410, 3270, 3022, 2927, 2849, 2365, 2208, 2110, 1750, 1547, 1594, 1528, 1501, 1450, 1305, 1201, 1162, 1045, 961, 840, 759, 647, 571 and an ESMS m/z of 321 (M+1)+ .

This compound:

  • The PubChem entry for this compound is available, providing its structure, chemical names, physical and chemical properties, and classification .

Mechanism of Action

The mechanism of action of N,N-dimethyl-1,2,3,4-tetrahydroquinolin-7-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the reuptake of neurotransmitters such as serotonin and dopamine, thereby affecting mood and behavior .

Comparison with Similar Compounds

Alkyl-Substituted Tetrahydroquinoline and Isoquinoline Derivatives

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Melting Point (°C) References
N,N-Dimethyl-1,2,3,4-tetrahydroquinolin-7-amine C₁₁H₁₆N₂ N,N-dimethyl at position 7 176.26 (calculated) N/A
1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine hydrochloride C₁₀H₁₅ClN₂ Methyl at position 1; hydrochloride salt 198.70 N/A
N-Ethyl-1,2,3,4-tetrahydroquinolin-7-amine hydrochloride C₁₁H₁₇ClN₂ Ethyl at amine; hydrochloride salt 212.72 N/A
2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine C₁₀H₁₄N₂ Methyl at position 2; isoquinoline core 162.23 N/A

Key Observations :

  • Alkyl Substituents: The addition of methyl or ethyl groups to the amine (e.g., N,N-dimethyl vs.
  • Core Structure: Isoquinoline derivatives (e.g., 2-methyl-tetrahydroisoquinolin-7-amine) differ in the position of the nitrogen atom, which may influence electronic properties and binding interactions .

Fluorinated and Nitro-Substituted Derivatives

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Melting Point (°C) References
2,4-Bis(difluoromethyl)-N,N-dimethylquinolin-7-amine C₁₂H₁₂F₄N₂ Difluoromethyl at positions 2 and 4 260.24 47.5–48.2
6-(Benzyloxy)-N-(3-ethynylphenyl)-7-methoxy-3-nitroquinolin-4-amine (NQ1) C₂₅H₁₉N₃O₄ Nitro at position 3; benzyloxy and methoxy groups 425.44 222

Key Observations :

  • Fluorinated Groups: Fluorination enhances lipophilicity and metabolic stability, as seen in 2,4-bis(difluoromethyl)-N,N-dimethylquinolin-7-amine, which has a low melting point (47.5–48.2°C) indicative of altered crystallinity .

Positional Isomers and Heterocyclic Variants

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Melting Point (°C) References
1,2,3,4-Tetrahydroquinolin-4-amine C₉H₁₂N₂ Amine at position 4 148.21 N/A
5,6,7,8-Tetrahydroquinolin-7-amine C₉H₁₂N₂ Amine at position 7; saturated ring 148.21 N/A
N,N-Dimethyl-3,4-dihydro-2H-1,4-benzoxazin-7-amine C₁₀H₁₄N₂O Benzoxazine core; oxygen atom 178.23 N/A

Key Observations :

  • Positional Isomerism : The position of the amine group (e.g., 4- vs. 7-position) affects hydrogen-bonding capacity and steric interactions, which could influence receptor binding .
  • Heterocyclic Variants: Replacement of the quinoline core with benzoxazine introduces an oxygen atom, altering electronic distribution and solubility .

Pharmacologically Active Derivatives

  • NQ Series (NQ1–NQ6): These 3-nitroquinolin-4-amine derivatives exhibit structural diversity (e.g., ethynyl, bromophenyl substituents) and high melting points (222–268°C), correlating with stability under physiological conditions .

Biological Activity

N,N-dimethyl-1,2,3,4-tetrahydroquinolin-7-amine (DMTHQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

DMTHQ belongs to the tetrahydroquinoline class and has the molecular formula C11H14N2C_{11}H_{14}N_2 with a molar mass of approximately 176.26 g/mol. The structure features a partially saturated quinoline ring system with a dimethylamino group that enhances its interaction with biological targets .

Biological Activities

Research has identified several notable biological activities associated with DMTHQ:

  • Antimicrobial Activity : Studies indicate that DMTHQ exhibits antimicrobial properties against various pathogens. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways.
  • Anticancer Properties : Preliminary investigations suggest that DMTHQ may possess anticancer activity. It has been shown to induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways involved in cell survival and proliferation .
  • Neuropharmacological Effects : The compound has been studied for its interactions with neurotransmitter receptors, particularly opioid receptors. It demonstrates varying affinities for μ-opioid receptors (MOR) and δ-opioid receptors (DOR), indicating potential applications in pain management and neurodegenerative disorders .
  • Nitric Oxide Synthase Inhibition : DMTHQ has been evaluated as an inhibitor of nitric oxide synthase (NOS), particularly neuronal NOS (nNOS). This inhibition is relevant for conditions associated with excessive nitric oxide production, such as neurodegeneration and chronic pain syndromes .

The biological activity of DMTHQ can be attributed to its structural features:

  • Binding Affinity : The dimethylamino group enhances binding to various receptors and enzymes, facilitating interactions that lead to its pharmacological effects.
  • Structure-Activity Relationship (SAR) : Variations in substitution patterns on the quinoline ring influence the compound's potency and selectivity for specific biological targets. For instance, modifications can enhance its efficacy as an nNOS inhibitor or alter its receptor affinity profile .

Table 1: Summary of Biological Activities

ActivityMechanism/EffectReference
AntimicrobialDisruption of cell membranes
AnticancerInduction of apoptosis
NeuropharmacologicalInteraction with MOR and DOR
NOS InhibitionReduction of nitric oxide production

Case Studies

  • Anticancer Efficacy : In vitro studies demonstrated that DMTHQ induced apoptosis in breast cancer cell lines via the mitochondrial pathway, leading to increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins .
  • Pain Management : A study using the warm water tail withdrawal assay highlighted DMTHQ's potential as an analgesic agent. Mice treated with DMTHQ showed significant increases in withdrawal latency compared to controls, suggesting effective pain relief mechanisms through MOR activation .
  • Neuroprotection : In models of neuropathic pain, DMTHQ administration resulted in decreased hyperalgesia and allodynia, indicating its potential utility in treating chronic pain conditions associated with neuroinflammation .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing N,N-dimethyl-1,2,3,4-tetrahydroquinolin-7-amine?

  • Methodological Answer : The synthesis typically involves cyclization of precursors such as substituted tetrahydroquinoline intermediates, followed by dimethylation of the amine group. For example, Pd-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) or reductive amination using dimethylamine derivatives are common. Reaction conditions (e.g., temperature, solvent, catalysts) must be optimized to avoid overalkylation or ring-opening side reactions .
  • Key Data : In related tetrahydroquinoline derivatives, yields range from 58% to 77% depending on substituents and reaction optimization .

Q. How is the structural conformation of this compound characterized?

  • Methodological Answer :

  • NMR Spectroscopy : 1H and 13C NMR are used to confirm regiochemistry and substituent positions. For example, the dimethylamine protons appear as a singlet near δ 2.2–2.5 ppm, while aromatic protons in the quinoline ring show distinct splitting patterns .
  • X-ray Crystallography : Resolves stereochemistry and ring puckering in solid-state structures, critical for understanding interactions in biological targets .

Q. What are the standard purity assessment protocols for this compound?

  • Methodological Answer :

  • HPLC : Reverse-phase chromatography with UV detection (e.g., MeOH/hexane gradients) ensures >98% purity. Retention times (e.g., 11.2–17.2 minutes) vary with solvent systems .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can enantiomeric separation be achieved for chiral derivatives of this compound?

  • Methodological Answer : Chiral stationary-phase HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol mobile phases resolves enantiomers. For example, trans-4-substituted derivatives show baseline separation with Δt ≈ 1.9 minutes .
  • Data Contradiction Note : Some studies report lower enantiomeric excess (e.g., 70–85%) due to racemization during synthesis, necessitating low-temperature handling .

Q. What computational modeling approaches predict the compound’s binding affinity for serotonin receptors (e.g., 5-HT2C)?

  • Methodological Answer :

  • Docking Simulations : Use Schrödinger Suite or AutoDock Vina to model interactions with receptor active sites. Key residues (e.g., Asp155 in 5-HT2C) form hydrogen bonds with the dimethylamine group .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories; RMSD values <2.0 Å indicate stable binding .
    • Validation : Compare in silico results with in vitro radioligand displacement assays (e.g., Ki values ≤ 50 nM for high-affinity analogs) .

Q. How do substituents on the tetrahydroquinoline ring influence biological activity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Electron-withdrawing groups (e.g., Cl at position 7) enhance receptor binding by increasing dipole interactions. Bulkier groups (e.g., cyclohexyl) reduce blood-brain barrier permeability .
  • Case Study : The meta-bromophenyl derivative (MBP) showed 10× higher 5-HT2C selectivity than unsubstituted analogs .

Q. What strategies resolve contradictory data in cytotoxicity assays?

  • Methodological Answer :

  • Dose-Response Repetition : Perform triplicate assays across multiple cell lines (e.g., HEK293, HeLa) to rule out cell-specific toxicity.
  • Mitochondrial Stress Testing : Use Seahorse XF analyzers to differentiate apoptosis from off-target metabolic effects .
    • Example : A study reported IC50 discrepancies (5 μM vs. 20 μM) due to varying serum concentrations in culture media; standardization resolved inconsistencies .

Methodological Tables

Table 1 : Key Physicochemical Properties

PropertyValueMethod/Reference
Molecular Weight~202–243 g/molHRMS
LogP (Predicted)2.5–3.5HPLC
Aqueous Solubility (25°C)<1 mg/mLShake-Flask

Table 2 : Common Synthetic Routes

RouteYield RangeKey StepReference
Reductive Amination58–71%NaBH4/MeOH, RT
Pd-Catalyzed Coupling70–77%Pd(dba)₂, BINAP, t-BuONa

Safety and Handling

  • Storage : -20°C in sealed containers under argon to prevent oxidation .
  • Toxicity : Acute oral/ inhalation toxicity (Category 4); use PPE and fume hoods .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.